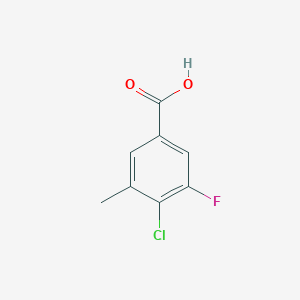

4-Chloro-3-fluoro-5-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-3-fluoro-5-methylbenzoic acid is an organic compound with the molecular formula C8H6ClFO2 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methyl substituents on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-fluoro-5-methylbenzoic acid typically involves the halogenation of a methylbenzoic acid derivative. One common method is the chlorination and fluorination of 5-methylbenzoic acid. The reaction conditions often include the use of halogenating agents such as chlorine and fluorine gases, along with appropriate catalysts to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-3-fluoro-5-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide for hydrolysis reactions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

4-Chloro-3-fluoro-5-methylbenzoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 4-Chloro-3-fluoro-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for these targets, leading to its desired effects.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Chloro-4-fluoro-5-methylbenzoic acid

- 4-Fluoro-3-methylbenzoic acid

- 3-Fluoro-2-methylbenzoic acid

Uniqueness

4-Chloro-3-fluoro-5-methylbenzoic acid is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups, along with a methyl group, provides a distinct set of properties that can be leveraged in various applications.

Actividad Biológica

4-Chloro-3-fluoro-5-methylbenzoic acid is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in medicinal chemistry, particularly focusing on its interactions with various biomolecules and its implications in drug development.

Chemical Structure and Properties

The chemical structure of this compound includes a benzoic acid backbone substituted with chlorine and fluorine atoms. These halogen substituents can significantly influence the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Interaction : The compound may modulate the activity of enzymes involved in metabolic pathways, particularly those related to inflammation and cancer cell proliferation. The presence of both chloro and fluoro groups enhances its potential to form hydrogen bonds and engage in electrostatic interactions with biomolecules.

- Receptor Binding : It is hypothesized that this compound can act as a ligand for various receptors, influencing cellular signaling pathways. This interaction can lead to altered cellular responses, which are critical in therapeutic contexts.

Biological Effects

Research indicates that this compound exhibits several notable biological effects:

- Antibacterial Activity : Preliminary studies suggest that derivatives of benzoic acid, including this compound, have shown antibacterial properties against pathogens such as Pseudomonas aeruginosa. The compound's ability to inhibit biofilm formation was observed, indicating its potential role in treating infections .

- Anti-inflammatory Properties : The compound's mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in inflammation. This suggests a potential application in treating inflammatory diseases .

- Anticancer Potential : Given its structural characteristics, there is ongoing research into its efficacy against various cancer cell lines. The modulation of key signaling pathways involved in cell proliferation and apoptosis is a focus area for future studies .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antibacterial Activity : A study evaluated the effect of benzoic acid derivatives on biofilm formation by Pseudomonas aeruginosa. Results indicated significant inhibition at certain concentrations, suggesting that similar compounds may share these properties .

- Cancer Therapeutics Research : Research focused on the role of halogenated compounds in cancer therapeutics highlighted the potential of this compound as an effective agent against specific cancer types due to its ability to interfere with cellular metabolism and growth .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Activity Type | Key Findings |

|---|---|---|

| This compound | Antibacterial | Inhibits biofilm formation in Pseudomonas aeruginosa |

| 3-Chloro-4-fluoro-5-methylbenzoic acid | Antineoplastic | Modulates cancer cell proliferation |

| 2-Fluorobenzoic acid | Anti-inflammatory | Inhibits COX enzymes |

Propiedades

Fórmula molecular |

C8H6ClFO2 |

|---|---|

Peso molecular |

188.58 g/mol |

Nombre IUPAC |

4-chloro-3-fluoro-5-methylbenzoic acid |

InChI |

InChI=1S/C8H6ClFO2/c1-4-2-5(8(11)12)3-6(10)7(4)9/h2-3H,1H3,(H,11,12) |

Clave InChI |

CXFKHPXKJDIYHW-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC(=C1Cl)F)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.